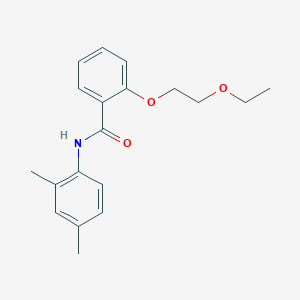
N-(3-butoxyphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-butoxyphenyl)-2-phenylacetamide, also known as Bupicomide, is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. Bupicomide is a white crystalline powder that is soluble in organic solvents and is synthesized through a multistep process. In
Wissenschaftliche Forschungsanwendungen
N-(3-butoxyphenyl)-2-phenylacetamide has potential applications in the field of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-butoxyphenyl)-2-phenylacetamide has also been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of N-(3-butoxyphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-phenylacetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. N-(3-butoxyphenyl)-2-phenylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-butoxyphenyl)-2-phenylacetamide in lab experiments is that it exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Another advantage is that it exhibits antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of using N-(3-butoxyphenyl)-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for research on N-(3-butoxyphenyl)-2-phenylacetamide. One direction is to further investigate its mechanism of action in order to optimize its use in drug development. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases. Additionally, research could be done to investigate the potential side effects of N-(3-butoxyphenyl)-2-phenylacetamide and to develop strategies to mitigate these side effects.
Synthesemethoden
N-(3-butoxyphenyl)-2-phenylacetamide is synthesized through a multistep process that involves the reaction of 3-butoxyaniline with 2-bromoacetophenone in the presence of a base to form 3-butoxy-N-(2-bromoacetophenyl)aniline. This intermediate is then reacted with phenylmagnesium bromide in the presence of a catalyst to form N-(3-butoxyphenyl)-2-phenylacetamide.
Eigenschaften
Produktname |
N-(3-butoxyphenyl)-2-phenylacetamide |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(3-butoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-12-21-17-11-7-10-16(14-17)19-18(20)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
YORLAHSPIVZDRM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)
![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)


![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)

![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)